molecular formula C16H28O5 B14352376 Diethyl 4-oxododecanedioate CAS No. 90510-99-9

Diethyl 4-oxododecanedioate

Cat. No.: B14352376
CAS No.: 90510-99-9
M. Wt: 300.39 g/mol
InChI Key: OTTLTGDWSRHUBC-UHFFFAOYSA-N
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Description

Diethyl 4-oxododecanedioate is the diethyl ester derivative of 4-oxododecanedioic acid (CAS 30828-09-2), a dicarboxylic acid containing a ketone group at the fourth carbon of a 12-carbon chain. The parent acid, 4-oxododecanedioic acid, has a molecular formula of C₁₂H₂₀O₅ and a molecular weight of 244.28 g/mol . Its synthesis involves the oxidation or functionalization of precursors such as the methyl ester of 9-oxodecanoic acid, as reported in Bulletin of the Academy of Sciences of the USSR . The diethyl ester form enhances solubility in organic solvents and is typically used in polymer chemistry, specialty coatings, or as a synthetic intermediate.

Properties

CAS No.

90510-99-9

Molecular Formula

C16H28O5

Molecular Weight

300.39 g/mol

IUPAC Name

diethyl 4-oxododecanedioate

InChI

InChI=1S/C16H28O5/c1-3-20-15(18)11-9-7-5-6-8-10-14(17)12-13-16(19)21-4-2/h3-13H2,1-2H3

InChI Key

OTTLTGDWSRHUBC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCCCCC(=O)CCC(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 4-oxododecanedioate can be synthesized through several methods. One common method involves the esterification of 4-oxododecanedioic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity product .

Chemical Reactions Analysis

Types of Reactions

Diethyl 4-oxododecanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl 4-oxododecanedioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl 4-oxododecanedioate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release the corresponding acid, which can then participate in further biochemical reactions. The keto group can also interact with nucleophiles, leading to the formation of different products. These interactions are crucial in determining the compound’s reactivity and applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Diethyl 4-oxododecanedioate shares functional and structural similarities with other diesters and dicarboxylates. Below is a detailed comparison with key analogs:

Diethyl Succinate (Diethyl Butanedioate)

  • Molecular Formula : C₈H₁₄O₄
  • Molecular Weight : 174.19 g/mol
  • Physical Properties :
    • Boiling Point: ~80°C
    • Density: 1.038–1.048 g/cm³
    • Solubility: Miscible in water and organic solvents .
  • Key Differences :
    • Shorter chain (4 carbons vs. 12 carbons in this compound).
    • Lacks the ketone group, reducing its reactivity in ketone-specific reactions.
    • Primarily used as a flavoring agent (FEMA 2377) and plasticizer .

Dimethyl Octadecanedioate (CAS 1472-93-1)

  • Molecular Formula : C₂₀H₃₈O₄
  • Molecular Weight : 342.51 g/mol
  • Physical Properties :
    • Higher molecular weight and longer carbon chain (18 carbons).
    • Solid at room temperature (vs. likely liquid state for this compound).
  • Key Differences :
    • Methyl esters reduce solubility in polar solvents compared to ethyl esters.
    • Applications include lubricants and polymer precursors due to its long hydrophobic chain .

4-Oxododecanedioic Acid (Parent Acid)

  • Molecular Formula : C₁₂H₂₀O₅
  • Molecular Weight : 244.28 g/mol
  • Physical Properties :
    • Higher polarity due to free carboxylic acid groups.
    • Likely solid at room temperature (vs. ester’s liquid state).
  • Key Differences: Carboxylic acid groups enable salt formation but limit solubility in non-polar solvents. Used in research for synthesizing bioactive molecules or metal-organic frameworks .

Table 1: Comparative Properties of this compound and Analogs

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
This compound* C₁₆H₂₈O₅ 300.39 Diester, ketone Polymers, specialty coatings
Diethyl Succinate C₈H₁₄O₄ 174.19 Diester Flavoring, plasticizers
Dimethyl Octadecanedioate C₂₀H₃₈O₄ 342.51 Diester Lubricants, polymer precursors
4-Oxododecanedioic Acid C₁₂H₂₀O₅ 244.28 Dicarboxylic acid, ketone Research, metal chelation

*Note: Properties for this compound are inferred from its parent acid and structural analogs.

Reactivity and Stability

  • The ketone group in this compound distinguishes it from non-ketonized analogs, enabling participation in nucleophilic additions or condensations (e.g., Knoevenagel reactions).
  • Compared to Diethyl Succinate, the longer carbon chain in this compound enhances hydrophobicity, making it suitable for hydrophobic polymer matrices .
  • Unlike Dimethyl Octadecanedioate, the ethyl ester groups in this compound improve solubility in ethanol or acetone, which is critical for solution-based syntheses .

Research and Industrial Relevance

  • Synthetic Utility : this compound’s ketone group allows functionalization at the 4-position, enabling tailored modifications for drug delivery systems or crosslinking agents .
  • Limitations: Limited commercial availability compared to simpler diesters like Diethyl Succinate. Its synthesis requires precise control to avoid side reactions at the ketone site .

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